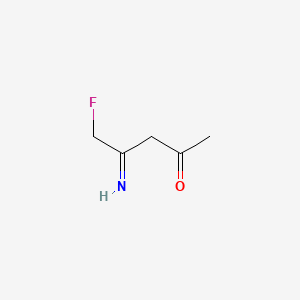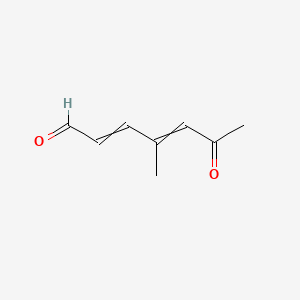
4-Methyl-6-oxohepta-2,4-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-oxohepta-2,4-dienal is a heptadienal compound characterized by the presence of an oxo group at position 6 and a methyl group at position 2. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-oxohepta-2,4-dienal typically involves the use of specific reagents and catalysts. One common method is the formylenylolefination approach, which facilitates the formation of 2,4-dienals, including this compound. Another method involves the Vilsmeier reaction of α-oxo-ketenedithioacetals, which has been employed for the novel and facile synthesis of dienals.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions with functional organozinc reagents is one such method that has been explored for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-6-oxohepta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd), platinum (Pt).
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound.
Scientific Research Applications
4-Methyl-6-oxohepta-2,4-dienal has a wide range of applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of natural products like strobilurin B.
Medicine: Investigated for its potential health benefits and applications in drug synthesis.
Mechanism of Action
The mechanism by which 4-Methyl-6-oxohepta-2,4-dienal exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and environmental interactions. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
2-Methyl-6-oxohepta-2,4-dienal: Shares a similar structure but differs in the position of the methyl group.
2,4-Decadienal: Another dienal compound with similar chemical properties.
Uniqueness: 4-Methyl-6-oxohepta-2,4-dienal is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable for specialized applications in synthesis and research .
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
4-methyl-6-oxohepta-2,4-dienal |
InChI |
InChI=1S/C8H10O2/c1-7(4-3-5-9)6-8(2)10/h3-6H,1-2H3 |
InChI Key |
ZGRIMXOHJFYSJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


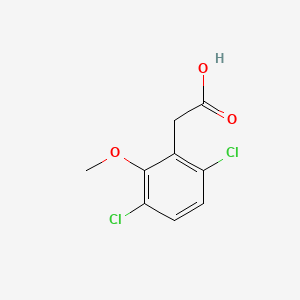
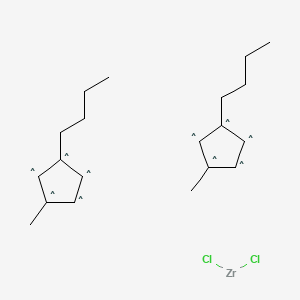
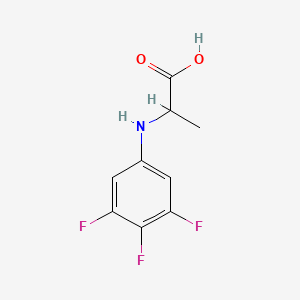
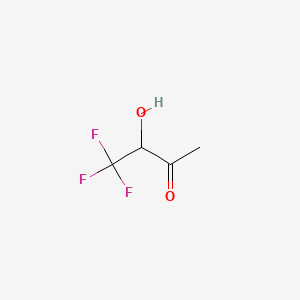
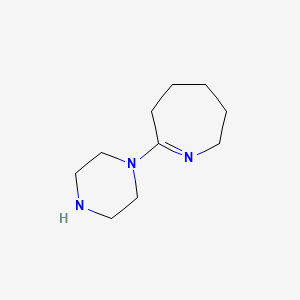
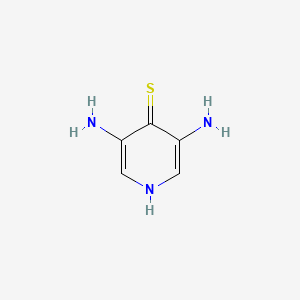
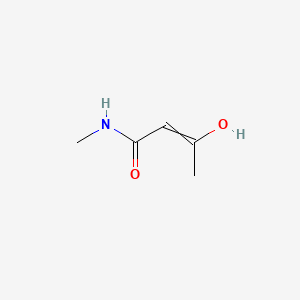
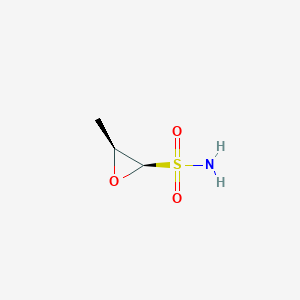
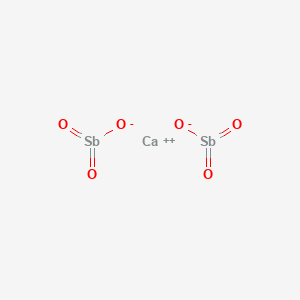
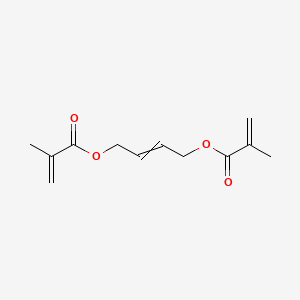
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)
![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
